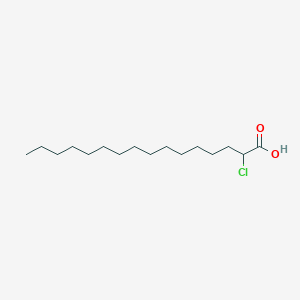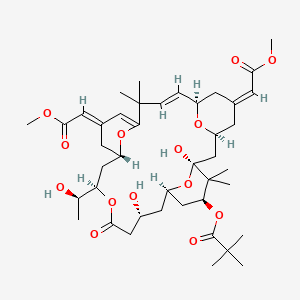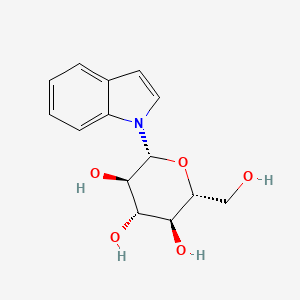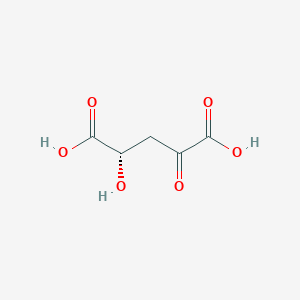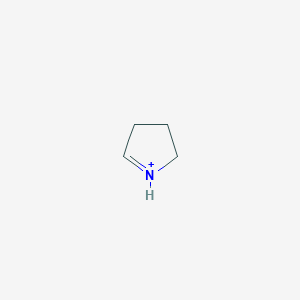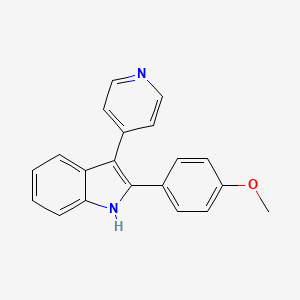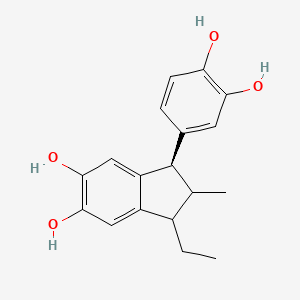
环己烷-1-羰基辅酶A
描述
Cyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid. It is functionally related to a cyclohexanecarboxylic acid. It is a conjugate acid of a cyclohexane-1-carbonyl-CoA(4-).
科学研究应用
在生化反应中的作用
环己烷-1-羰基辅酶A是一种酰基辅酶A,由辅酶A的硫醇基与环己烷-1-羧酸的羧基正式缩合而成 。 它在各种生化反应中作为酰基供体起着至关重要的作用 .
参与发酵过程
该化合物在环己烷-1-羧酸酯的生物合成中介导this compound转化为环己-1-烯-1-羰基辅酶A 。 这是苯甲酸酯和巴豆酸酯发酵成乙酸酯时产生的副产物 .
与酶的相互作用
This compound与this compound脱氢酶相互作用 。 该酶介导this compound转化为环己-1-烯-1-羰基辅酶A .
在微生物代谢中的作用
在某些微生物(如产酸嗜热合生菌)的代谢中,this compound起着重要作用 。 它参与这些生物体中苯甲酸酯和巴豆酸酯的发酵 .
结构衍生物
This compound是环己烷羧酸的结构衍生物 。 它也与其他结构有关,例如2-羟基-6-氧代this compound、2-氧代this compound和2-羟基this compound .
作用机制
Target of Action
Cyclohexane-1-carbonyl-CoA, also known as Cyclohexanecarboxyl-coenzyme A, primarily targets the enzyme cyclohexane-1-carbonyl-CoA reductase (NADP+) . This enzyme is involved in a pathway that transforms shikimate to cyclohexane-1-carbonyl-CoA by a series of dehydration and double-bond reduction steps .
Mode of Action
The compound interacts with its target enzyme through a formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid . This interaction results in the conversion of cyclohexane-1-carbonyl-CoA into cyclohex-1-ene-1-carbonyl-CoA .
Biochemical Pathways
Cyclohexane-1-carbonyl-CoA is involved in the biosynthesis of cyclohexane-1-carboxylate, a by-product produced during the fermentation of benzoate and crotonate to acetate . The enzyme cyclohexane-1-carbonyl-CoA reductase (NADP+) catalyzes this process .
Result of Action
The action of cyclohexane-1-carbonyl-CoA results in the production of cyclohex-1-ene-1-carbonyl-CoA . This conversion is part of a larger biochemical pathway that leads to the production of cyclohexane-1-carboxylate .
生化分析
Biochemical Properties
Cyclohexane-1-carbonyl-CoA acts as an acyl donor in biochemical reactions, transferring acyl groups between molecular entities . One of the key enzymes interacting with cyclohexane-1-carbonyl-CoA is cyclohexane-1-carbonyl-CoA reductase (NADP+), which catalyzes the reduction of cyclohexane-1-carbonyl-CoA to cyclohex-1-ene-1-carbonyl-CoA . This enzyme is involved in the pathway that transforms shikimate to cyclohexane-1-carbonyl-CoA through a series of dehydration and double-bond reduction steps .
Cellular Effects
Cyclohexane-1-carbonyl-CoA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an acyl donor, facilitating the transfer of acyl groups to other biomolecules, which can affect cellular functions . The interactions of cyclohexane-1-carbonyl-CoA with enzymes and proteins can lead to changes in metabolic flux and the regulation of gene expression .
Molecular Mechanism
At the molecular level, cyclohexane-1-carbonyl-CoA exerts its effects through binding interactions with specific enzymes and proteins. For instance, cyclohexane-1-carbonyl-CoA reductase (NADP+) binds to cyclohexane-1-carbonyl-CoA and catalyzes its reduction . This interaction involves the transfer of electrons from NADP+ to cyclohexane-1-carbonyl-CoA, resulting in the formation of cyclohex-1-ene-1-carbonyl-CoA . Additionally, cyclohexane-1-carbonyl-CoA can influence gene expression by acting as a substrate for enzymes involved in acylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexane-1-carbonyl-CoA can change over time due to its stability and degradation. Studies have shown that cyclohexane-1-carbonyl-CoA is relatively stable under physiological conditions . Its degradation can occur through enzymatic hydrolysis, leading to the formation of cyclohexane-1-carboxylic acid and coenzyme A . Long-term effects on cellular function may include alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of cyclohexane-1-carbonyl-CoA in animal models vary with different dosages. At low doses, cyclohexane-1-carbonyl-CoA may enhance metabolic processes by acting as an acyl donor . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical changes .
Metabolic Pathways
Cyclohexane-1-carbonyl-CoA is involved in the anaerobic degradation of cyclohexane-1-carboxylate . This pathway includes the conversion of cyclohexane-1-carboxylate to cyclohexane-1-carbonyl-CoA, followed by further degradation to cyclohex-1-ene-1-carbonyl-CoA . Enzymes such as cyclohexane-1-carbonyl-CoA reductase (NADP+) play a crucial role in this metabolic pathway .
Transport and Distribution
Within cells, cyclohexane-1-carbonyl-CoA is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can participate in metabolic reactions . The accumulation of cyclohexane-1-carbonyl-CoA in certain tissues can influence its biochemical activity and function .
Subcellular Localization
Cyclohexane-1-carbonyl-CoA is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct cyclohexane-1-carbonyl-CoA to specific organelles, affecting its biochemical role .
属性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKGVRHSLILFG-TYHXJLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975010 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-12-3 | |
| Record name | Coenzyme A, S-cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANECARBOXYL-COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclohexanecarboxyl-coenzyme A fit into the metabolic pathway of benzoate and crotonate degradation in Syntrophus aciditrophicus?
A: Syntrophus aciditrophicus utilizes both benzoate and crotonate as energy sources in anaerobic conditions. Research has revealed that cyclohexanecarboxyl-coenzyme A is a central intermediate in the formation of cyclohexane carboxylate, a final product of both metabolic pathways [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


